molecular formula C10H7FN4S B8439880 2-fluoro-6-[(3-isothiocyanato-1H-pyrazol-1-yl)methyl]pyridine

2-fluoro-6-[(3-isothiocyanato-1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B8439880
M. Wt: 234.26 g/mol
InChI Key: AONJUCJJPOZXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-[(3-isothiocyanato-1H-pyrazol-1-yl)methyl]pyridine is a useful research compound. Its molecular formula is C10H7FN4S and its molecular weight is 234.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN4S

Molecular Weight

234.26 g/mol

IUPAC Name

2-fluoro-6-[(3-isothiocyanatopyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C10H7FN4S/c11-9-3-1-2-8(13-9)6-15-5-4-10(14-15)12-7-16/h1-5H,6H2

InChI Key

AONJUCJJPOZXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)CN2C=CC(=N2)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 48 (48 mg, 0.250 mmol) was dissolved in 2 mL of DCM. 2 mL of sodium bicarbonate solution (aqueous, saturated) were added to the mixture and finally thiocarbonyl dichloride (ALDRICH, 0.019 mL, 0.250 mmol) was added dropwise. The reaction was stirred for 15 h. The crude was dissolved in 5 mL of DCM and washed with 5 mL of distilled water. Organic layer was dried over MgSO4 (anh), filtered and concentrated to dryness to give the title compound as a brown oil (45 mg, 0.192 mmol, 77%). 1H NMR (300 MHz, CDCl3) δ ppm: 7.78 (q, 1H), 7.49 (d, 1H), 6.98 (dd, 1H), 6.89 (dd, 1H), 6.22 (d, 1H); 5.26 (s, 2H). [ES+MS] m/z 235 (MH+).
Name
Intermediate 48
Quantity
48 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.019 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
77%

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